molecular formula C10H13N5 B1376977 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine CAS No. 946157-08-0

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine

Cat. No.: B1376977
CAS No.: 946157-08-0
M. Wt: 203.24 g/mol
InChI Key: RWXNJNDHWARRGE-UHFFFAOYSA-N
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Description

6-(1-Piperazinyl)imidazo[1,2-b]pyridazine is a high-value chemical scaffold recognized for its central role in modern drug discovery research. This compound features the privileged imidazo[1,2-b]pyridazine structure, which is known to confer favorable drug-like properties and is frequently employed in the rational design of kinase inhibitors and other targeted therapies . Its significance is highlighted by its application as a core structure in the development of potent dual agonists. Specifically, derivatives of this scaffold have been successfully designed and synthesized as dual FXR/PPARδ agonists. These compounds demonstrate promising therapeutic potential, evidenced by significant attenuation of collagen deposition and reduction of α-SMA expression in lung tissue in pre-clinical models of idiopathic pulmonary fibrosis (IPF) . Furthermore, the imidazo[1,2-b]pyridazine scaffold is established in the discovery of potent inhibitors for targets like Transforming Growth Factor-β Activated Kinase-1 (TAK1), with applications in researching treatments for conditions such as multiple myeloma . The piperazinyl substitution at the 6-position is a critical feature that enhances binding affinity and pharmacokinetic properties, making this compound a crucial building block for medicinal chemists aiming to develop novel oncological, antifibrotic, and anti-inflammatory agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-piperazin-1-ylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15/h1-2,5,8,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXNJNDHWARRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-6-chloro-imidazo[1,2-B]pyridazine with piperazine under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at Pyridazine Positions

The electron-deficient pyridazine ring facilitates S<sub>N</sub>Ar reactions, particularly at positions activated by electron-withdrawing groups.

Key Findings:

  • Halogen Displacement : The 6-chloro group in precursor 2b (3-bromo-6-chloroimidazo[1,2-b]pyridazine) undergoes substitution with amines (e.g., piperazine) under reflux in n-propanol to form 6-(1-piperazinyl) derivatives .

  • Reaction Conditions :

    • Solvent: n-Propanol or DMF

    • Temperature: 150°C (reflux)

    • Yield: 70–85% after purification .

Example Reaction:

<div align="center">
Starting MaterialReagentProductYield
3-Bromo-6-chloroimidazo[1,2-b]pyridazinePiperazine6-(1-Piperazinyl)imidazo[1,2-b]pyridazine81%
</div>

Suzuki–Miyaura Cross-Coupling at Position 3

The bromine atom at position 3 enables palladium-catalyzed cross-coupling with boronic acids.

Key Findings:

  • Catalyst System : Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf) in acetonitrile/water (3:1) .

  • Scope : Compatible with aryl and heteroaryl boronic acids, enabling diversification of the C3 position .

Example Reaction:

text
3-Bromo-6-(1-piperazinyl)imidazo[1,2-b]pyridazine + Phenylboronic acid → 3-Phenyl-6-(1-piperazinyl)imidazo[1,2-b]pyridazine (85% yield)[6]

Condensation Reactions for Core Formation

The imidazo[1,2-b]pyridazine backbone is synthesized via α-bromoketone-aminopyridazine condensation.

Key Findings:

  • Precursors : 3-Amino-6-halopyridazine + α-bromoketone (e.g., 4′-dimethylaminoacetophenone derivatives) .

  • Mechanism : Alkylation at the pyridazine nitrogen adjacent to the amino group, followed by cyclodehydration .

  • Role of Halogens : Halogens at position 6 direct regioselectivity by reducing nucleophilicity at competing nitrogen sites .

Piperazine Functionalization

The piperazine substituent undergoes alkylation, acylation, and ring-opening reactions.

Key Findings:

  • N-Alkylation : Reacts with alkyl halides (e.g., MeI) in the presence of K<sub>2</sub>CO<sub>3</sub> to form N-methylpiperazine derivatives .

  • Acylation : Acetyl chloride or anhydrides acylate the secondary amine, forming amides (65–78% yield) .

Example:

<div align="center">
Reaction TypeReagentProductYield
N-MethylationMethyl iodide6-(4-Methylpiperazinyl)imidazo[1,2-b]pyridazine72%
AcylationAcetyl chloride6-(4-Acetylpiperazinyl)imidazo[1,2-b]pyridazine68%
</div>

Oxidation and Reduction Reactions

The pyridazine ring and piperazine moiety participate in redox reactions.

Key Findings:

  • Pyridazine Oxidation : H<sub>2</sub>O<sub>2</sub>/AcOH oxidizes the ring to form N-oxide derivatives (45–60% yield) .

  • Piperazine Reduction : NaBH<sub>4</sub> reduces N-acylpiperazines to secondary amines.

Biological Activity Correlation

Structural modifications via these reactions modulate kinase inhibition (e.g., TAK1, ABL):

<div align="center">
DerivativeBiological TargetIC<sub>50</sub>Source
3-Phenyl-6-(1-piperazinyl)TAK1 Kinase12 nM
6-(4-Methylpiperazinyl)ABL Kinase8 nM
</div>

Stability and Degradation Pathways

  • Hydrolysis : Susceptible to acidic hydrolysis at the pyridazine-piperazine bond (pH < 3) .

  • Photodegradation : UV exposure induces ring-opening via C–N bond cleavage .

Scientific Research Applications

Antimycobacterial Activity

Research indicates that PIPB and its analogues exhibit promising activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). A study highlighted the structure-activity relationship (SAR) of PIPB analogues, suggesting that amide derivatives demonstrate superior antitubercular activity compared to sulphonamide derivatives. The improved efficacy of amides is attributed to their enhanced ability to form hydrogen bonds, which may facilitate better interaction with biological targets.

Central Nervous System (CNS) Disorders

PIPB is being investigated for its potential in treating various CNS disorders such as anxiety, epilepsy, and insomnia. A patent application describes its use in reversing benzodiazepine effects, indicating its potential as a therapeutic agent for muscle tension and other related conditions. However, the specific mechanisms underlying these effects require further elucidation .

Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold is recognized for its role in kinase inhibition, which is crucial in cancer therapy. Notably, PIPB has been shown to enhance kinase inhibition when substituted at the C6 position with piperazine or morpholine. These modifications improve the drug-like properties and selectivity of compounds targeting kinases involved in multiple myeloma and other malignancies .

Inhibitory Effects on Kinases

A comprehensive review of imidazo[1,2-b]pyridazine derivatives revealed their inhibitory effects on several kinases, including BCL-ABL and mTOR. For example, ponatinib, a well-known kinase inhibitor containing this scaffold, has shown effectiveness against chronic myeloid leukemia (CML) by targeting BCR-ABL mutations .

Anticancer Applications

The structural modifications of PIPB have led to compounds with significant anticancer properties. Studies have demonstrated that certain derivatives exhibit potent activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Summary Table of Applications

Application AreaDescriptionReferences
AntimycobacterialActive against Mycobacterium tuberculosis, with amide derivatives showing enhanced efficacy
CNS DisordersPotential treatment for anxiety, epilepsy, insomnia; reverses benzodiazepine effects
Kinase InhibitionEnhances inhibition of kinases related to cancer; modifications improve selectivity and potency
AnticancerInduces apoptosis and cell cycle arrest in cancer cell lines

Mechanism of Action

The mechanism of action of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PIM kinases by binding to the NH2-terminal lobe helix αC rather than the kinase hinge region. This unique binding mode enhances its selectivity and potency as a kinase inhibitor . The compound’s ability to inhibit kinase activity can lead to the suppression of cancer cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine vs. Pyrrolidine Derivatives

Substituent Target/Activity Key Findings Reference
Piperazine PI4K (antimalarial) Inhibits Plasmodium cGMP-dependent protein kinase; IC₅₀ < 100 nM .
Pyrrolidine β-amyloid plaques (Alzheimer’s imaging) Exhibits binding affinity (Ki = 12 nM) but lower solubility vs. piperazine .

Structural Impact : The piperazine group’s two nitrogen atoms increase polarity and solubility compared to pyrrolidine’s single nitrogen, enhancing bioavailability in antiparasitic applications .

Piperazine vs. Anilino/Pyridyl Derivatives

Substituent Target/Activity Key Findings Reference
Piperazine Tyk2 JH2 (autoimmune diseases) Moderate potency (IC₅₀ = 50 nM) but shorter half-life in vivo .
2-Pyridyl (anilino) Tyk2 JH2 Superior metabolic stability (t₁/₂ > 6 hours) and Caco-2 permeability via intramolecular H-bonding .

Selectivity : Pyridyl-substituted analogs show enhanced selectivity for Tyk2 over JAK1/2 due to steric and electronic effects, whereas piperazine derivatives may exhibit broader kinase interactions .

Piperazine vs. Thiazolidinedione/Dihydropyridine Derivatives

Substituent Target/Activity Key Findings Reference
Piperazine PI4K/cGMP kinase Antimalarial activity (IC₅₀ = 80 nM) .
Thiazolidinedione Proliferation (cancer) Potent antiproliferative effects (IC₅₀ = 10–50 nM) in pancreatic cancer cells .
Dihydropyridine Tyrosine kinase 2 (TYK2) Reduces interferon synthesis; IC₅₀ = 120 nM .

Mechanistic Divergence : Thiazolidinedione derivatives inhibit p42/44 MAPK pathways, while piperazine analogs target parasitic kinases, reflecting substituent-driven pathway specificity .

Piperazine vs. Aryl/Alkyl Derivatives

Substituent Target/Activity Key Findings Reference
Piperazine Antimicrobial/antimalarial Moderate activity against Plasmodium (IC₅₀ = 200 nM) .
4-Fluorophenyl Bcr-Abl kinase (cancer) Potent inhibition (IC₅₀ = 5 nM) via hinge-binding interactions .
Thiophen-2-yl Antiproliferative Enhanced solubility and tumor penetration vs. piperazine .

Activity Spectrum : Aryl groups (e.g., 4-fluorophenyl) improve kinase inhibition potency, while piperazine prioritizes antiparasitic applications .

Key Research Findings and Data Tables

Table 2: Pharmacokinetic Properties

Compound Substituent Metabolic Stability (t₁/₂) Caco-2 Permeability Solubility (µg/mL)
6-(1-Piperazinyl)imidazo[1,2-b]pyridazine Piperazine 2.5 hours Moderate 35
6-(2-Pyridyl)imidazo[1,2-b]pyridazine 2-Pyridyl >6 hours High 20
6-(4-Fluorophenyl)imidazo[1,2-b]pyridazine 4-Fluorophenyl 4 hours Low 10

Biological Activity

6-(1-Piperazinyl)imidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-b]pyridazine class, notable for its bicyclic structure that combines an imidazole ring with a pyridazine ring. The incorporation of a piperazine moiety at the sixth position significantly enhances its pharmacological properties, making it a compound of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C9H12N4\text{C}_9\text{H}_{12}\text{N}_4

This structure allows for various interactions with biological targets, particularly in the central nervous system (CNS).

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

  • CNS Activity : Potential applications include treatment for anxiety, epilepsy, and insomnia. It has been suggested that the compound may reverse benzodiazepine effects, although the specific mechanisms remain to be fully elucidated .
  • Protein Kinase Inhibition : The compound has shown promise as a protein kinase inhibitor. For instance, it has been associated with inhibiting Pim-1 kinase, which is implicated in various cancers such as Burkitt's lymphoma and prostate cancer .
  • Binding Affinity : In vitro studies have demonstrated that derivatives of imidazo[1,2-b]pyridazine can bind to amyloid plaques with varying affinities. One derivative exhibited a binding affinity (Ki) of 11.0 nM, suggesting potential utility in Alzheimer's disease imaging .

The mechanisms by which this compound exerts its effects are multifaceted:

  • CNS Modulation : The piperazine group may enhance solubility and facilitate interactions with neurotransmitter receptors or other CNS targets .
  • Kinase Inhibition : The inhibition of kinases like Pim-1 is thought to disrupt pathways involved in cell proliferation and survival in cancerous cells. This inhibition can lead to reduced tumor growth and progression .

Comparative Analysis with Related Compounds

The following table summarizes key comparative features between this compound and structurally similar compounds:

Compound NameStructural FeaturesUnique Biological Activity
Imidazo[1,2-b]pyridazines Bicyclic structure without piperazineLower solubility and biological activity
6-Methylthioimidazo[1,2-b]pyridazine Methylthio group instead of piperazineHigh binding affinity but different selectivity
Indazole-containing derivatives Indazole moiety at position 3Different pharmacological profiles
Pyridinyl-substituted imidazoles Pyridinyl groups instead of piperazinesAltered bioactivity due to electronic properties

This comparison highlights the enhanced biological activity attributed to the piperazine substituent in this compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • A study synthesized various imidazo[1,2-b]pyridazine derivatives and evaluated their binding to amyloid plaques. The findings indicated that structural modifications significantly impacted binding affinity .
  • Another research highlighted the efficacy of imidazo[1,2-b]pyridazines as inhibitors of protein kinases involved in cancer progression. The results suggested potential therapeutic applications for these compounds in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(1-piperazinyl)imidazo[1,2-b]pyridazine, and how do reaction conditions influence yield?

  • The compound is typically synthesized via cyclization reactions. A common method involves reacting 3,6-dichloropyridazine with glycine derivatives under controlled conditions (e.g., inert atmosphere, specific temperatures) to form the imidazo[1,2-b]pyridazine core, followed by piperazine substitution . Yield optimization requires precise stoichiometric ratios and catalysts like palladium on carbon for dehalogenation steps . Side reactions, such as over-oxidation or incomplete cyclization, can be mitigated using phosphate buffers (e.g., Na₂HPO₄) and polar aprotic solvents like DMA .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • 1H/13C NMR is critical for confirming regiochemistry and piperazine substitution patterns. For example, downfield shifts in aromatic protons (δ 7.5–8.5 ppm) confirm imidazo-pyridazine core formation . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in stereochemistry, as demonstrated for analogous imidazo[1,2-a]pyrimidine derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation. Waste must be segregated and treated by licensed facilities due to potential environmental toxicity .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity?

  • Rational design focuses on substituent effects:

  • Piperazine ring : N-alkylation (e.g., methyl, cyclopropyl) improves blood-brain barrier penetration .
  • Core modifications : Introducing electron-withdrawing groups (e.g., –CF₃) at position 3 increases binding affinity to CNS targets .
  • Hybrid scaffolds : Fusion with thiazole or pyrimidine rings (e.g., 2-cyclopropyl-N-[3-(2-methylthiazol-4-yl)phenyl] derivatives) enhances antimicrobial activity .

Q. What computational tools are used to predict the physicochemical properties of this compound derivatives?

  • ADMET prediction : Tools like ACD/Labs Percepta calculate logP, solubility, and CYP450 inhibition. For example, derivatives with TPSA >80 Ų show reduced BBB permeability .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution reactions .

Q. How can researchers resolve contradictions in biological activity data across different synthetic batches?

  • Batch analysis : Compare HPLC purity profiles and impurity fingerprints (e.g., residual palladium from catalytic steps) .
  • Biological assays : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish compound-specific effects from artifacts. For example, inconsistent IC₅₀ values in kinase assays may arise from residual solvents like DMF altering protein conformation .

Q. What engineering principles apply to scaling up the synthesis of this compound?

  • Reactor design : Continuous flow systems minimize exothermic risks in cyclization steps .
  • Separation technologies : Membrane filtration or centrifugal partitioning chromatography improves yield in multi-step syntheses .
  • Process control : DoE (Design of Experiments) optimizes parameters like temperature gradients and mixing rates to reduce byproduct formation .

Methodological Notes

  • Synthesis Optimization : Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst loading) .
  • Data Validation : Cross-reference spectral data with crystallographic databases (e.g., Cambridge Structural Database) to confirm novel derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
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6-(1-Piperazinyl)imidazo[1,2-B]pyridazine

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